2,3,4-Trichloronitrobenzene

説明

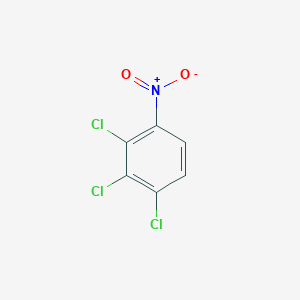

2,3,4-Trichloronitrobenzene (CAS 17700-09-3) is a chlorinated nitrobenzene derivative with the molecular formula C₆H₂Cl₃NO₂ and a molecular weight of 226.44 g/mol . Structurally, it consists of a benzene ring substituted with three chlorine atoms at positions 2, 3, and 4, and a nitro group (-NO₂) at position 1 (IUPAC name: 1,2,3-Trichloro-4-nitrobenzene) . It is a solid at room temperature with a melting point of 53–56°C .

The compound is primarily synthesized via the nitration of 1,2,3-trichlorobenzene, where the nitro group is introduced under controlled reaction conditions . It is used as a reference material in analytical chemistry and industrial research, particularly in pesticide development and environmental toxicology studies .

特性

IUPAC Name |

1,2,3-trichloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKIECJVXXHLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026202 | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,4-trichloronitrobenzene appears as needles or light yellow fluffy solid. (NTP, 1992), Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichloro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000792 [mmHg] | |

| Record name | 1,2,3-Trichloro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17700-09-3, 29595-61-7 | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17700-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017700093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029595617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17700-09-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1,2,3-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trichloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339A4728AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

131 to 133 °F (NTP, 1992) | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

準備方法

Kettle-Type Nitration

The earliest methods for TCNB synthesis involved kettle-type batch reactors, where 1,2,3-trichlorobenzene is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). These reactions typically require 2–3 hours at elevated temperatures (60–80°C), yielding approximately 86% TCNB. However, this approach suffers from inefficiencies:

Solvent and Catalyst-Free Variations

Patents such as CN 107325001 and CN 108778022 describe modifications to traditional methods by eliminating solvents or catalysts. While these adjustments reduce material costs, they exacerbate issues like poor selectivity (70–75%) and impurity formation (≥15%), necessitating costly purification steps.

Micro-Channel Continuous Flow Nitration

Reactor Design and Operation

The micro-channel continuous flow reactor, as described in patents CN114805078A/B, represents a paradigm shift in TCNB synthesis. This system comprises preheating modules, reaction channels (0.5–2.0 mm diameter), and post-reaction cooling units. Key operational parameters include:

Reaction Optimization

The molar ratio of HNO₃ to H₂SO₄ (1:1.0–6.0) and the use of ionic liquid catalysts (e.g., caprolactam parahydroxybenzene sulfonate) enhance nitration efficiency. For example, a 1:1.15 ratio of 1,2,3-trichlorobenzene to HNO₃ at 70°C achieves 98% conversion with 96% selectivity.

Table 1: Comparative Performance of Batch vs. Continuous Flow Methods

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 2–3 hours | 30–180 seconds |

| Yield (%) | 86 | 95–98 |

| Selectivity (%) | 70–75 | 90–96 |

| Waste Acid Generated | High | Recyclable (≥85%) |

| Throughput (kg/day) | 50–100 | 500–800 |

Role of Solvents and Catalysts

Solvent Selection

While early methods used 1,2-dichloroethane to improve mixing, modern continuous flow systems often operate solvent-free. The absence of solvents simplifies post-reaction separation, as TCNB and spent acid form immiscible layers upon cooling to 45–75°C.

Catalytic Enhancements

Ionic liquid catalysts (0.01 mol% relative to substrate) reduce activation energy and suppress byproducts. For instance, caprolactam metahydroxybenzene sulfonate increases reaction rates by 40% compared to uncatalyzed systems.

Post-Reaction Processing

Phase Separation and Recycling

After reaction completion, the mixture is cooled to 50–70°C, prompting rapid stratification. The organic layer (containing TCNB) is decanted, while the inorganic phase (spent acid) is dehydrated and reconstituted with fuming H₂SO₄ for reuse. This recycling loop reduces raw material consumption by 30–40%.

Purification Techniques

Crude TCNB undergoes crystallization from ethanol or hexane, yielding >99% purity. Impurities such as 2,4-dichloronitrobenzene are minimized to <1% through optimized cooling profiles.

Industrial Scalability and Economic Viability

Production Scaling

Continuous flow systems enable 24/7 operation with modular reactor arrays. A pilot-scale setup described in CN114805078B produces 800 kg/day of TCNB, compared to 100 kg/day for batch reactors.

Cost Analysis

The table below contrasts production costs for a 1,000-ton annual output:

Table 2: Economic Comparison of TCNB Production Methods

| Cost Factor | Batch Reactor ($/kg) | Continuous Flow ($/kg) |

|---|---|---|

| Raw Materials | 12.50 | 9.80 |

| Energy Consumption | 3.20 | 1.50 |

| Waste Treatment | 2.80 | 0.40 |

| Labor | 1.50 | 0.70 |

| Total | 20.00 | 12.40 |

化学反応の分析

Types of Reactions: 2,3,4-Trichloronitrobenzene undergoes various chemical reactions, including:

Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Reduction: 2,3,4-Trichloroaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Identification

- Chemical Formula: CHClNO

- Molecular Weight: 226.44 g/mol

- CAS Number: 17700-09-3

- Physical State: Light yellow to green powder or crystalline solid .

Chemical Synthesis

Intermediate in Organic Synthesis:

this compound is primarily used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals. Its chlorinated structure allows it to participate in electrophilic substitution reactions, making it valuable for producing more complex molecules.

Example Applications:

- Pesticide Production: TCNB is utilized in the formulation of certain herbicides and insecticides due to its stability and reactivity .

- Dyes and Pigments: The compound serves as a precursor for synthesizing dyes that require chlorinated aromatic structures .

Environmental Analysis

Analytical Chemistry:

TCNB is employed as a reference standard in environmental analysis to detect and quantify chlorinated compounds in soil and water samples. Its stable properties make it suitable for use in gas chromatography and mass spectrometry.

Case Studies:

- Soil Contamination Studies: Researchers have used TCNB to assess contamination levels in agricultural soils exposed to chlorinated pesticides. The compound's persistence allows for long-term monitoring of environmental impact .

- Water Quality Monitoring: TCNB has been analyzed in water samples to evaluate the presence of chlorinated pollutants, aiding regulatory compliance assessments .

Toxicological Research

Health Hazards:

TCNB has been studied for its potential health effects due to its toxicity profile. It is known to be harmful upon exposure, leading to skin irritation and other health issues.

Toxicological Studies:

- Chloracne Development: Historical case studies have linked exposure to TCNB with chloracne and other skin disorders among industrial workers .

- Carcinogenic Potential: Research has indicated a possible association between prolonged exposure to TCNB and an increased risk of certain cancers, necessitating further investigation into its long-term health effects .

作用機序

The mechanism of action of 2,3,4-Trichloronitrobenzene involves its interaction with biological molecules through its nitro and chloro groups. The nitro group can undergo biotransformation to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects . The compound’s ability to generate free radicals and its interaction with cytochrome P450 enzymes play a significant role in its biological activity .

類似化合物との比較

Structural Isomers of Trichloronitrobenzene

2,3,4-Trichloronitrobenzene belongs to a family of trichloronitrobenzene isomers, which differ in the positions of chlorine and nitro groups. Key isomers include:

Key Observations :

- All isomers share identical molecular formulas and weights but differ in substitution patterns, leading to distinct physicochemical properties. For example, this compound has a well-defined melting point, while data for other isomers are scarce .

- The position of the nitro group influences reactivity. In this compound, the nitro group at position 1 may enhance electrophilic substitution reactions compared to isomers with nitro groups at other positions .

Regulatory and Handling Considerations

- This compound : Requires strict handling protocols, including avoidance of ingestion and use of personal protective equipment .

生物活性

2,3,4-Trichloronitrobenzene (TCNB) is a chlorinated aromatic compound with the chemical formula CHClNO and a molecular weight of 226.44 g/mol. It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, notably in the production of quinolone antibiotics and herbicides like Aclonifen. Understanding its biological activity is crucial due to its potential toxicity and environmental implications.

- Appearance : White to light yellow crystalline powder.

- Solubility : Insoluble in water.

- Reactivity : Incompatible with strong bases and oxidizing agents.

Biological Activity Overview

The biological activity of TCNB has been explored in various studies, focusing on its nephrotoxic potential, cytotoxic effects, and mechanisms of toxicity.

Nephrotoxicity Studies

A significant study compared the nephrotoxic effects of various trichloronitrobenzenes, including TCNB. The results indicated that TCNB exhibited moderate nephrotoxic effects when tested on isolated renal cortical cells from Fischer 344 rats. The order of nephrotoxic potential among the compounds studied was found to be:

Cytotoxic Mechanisms

The cytotoxicity of TCNB was shown to involve oxidative stress mechanisms. Pretreatment with antioxidants significantly reduced TCNB-induced cytotoxicity, suggesting that free radicals play a critical role in its toxicological profile. Various biotransformation inhibitors also attenuated the cytotoxic effects, indicating that multiple metabolic pathways are involved in its toxicity .

Study 1: Comparative Nephrotoxicity

In one study examining the nephrotoxic effects of TCNB:

- Methodology : Isolated renal cortical cells were exposed to TCNB at concentrations up to 1.0 mM for varying durations.

- Findings : Cytotoxicity was significantly attenuated by antioxidants such as α-tocopherol and ascorbate. Additionally, inhibitors of cytochrome P450 (CYP) enzymes reduced cytotoxic effects .

Study 2: Long-term Exposure Effects

Another study investigated the long-term exposure effects of TCNB on Fischer 344 rats:

- Findings : Chronic exposure led to an increased incidence of renal cell adenomas and exacerbated age-related nephropathy in male rats . This suggests a potential carcinogenic risk associated with prolonged exposure to TCNB.

Toxicological Profile

The toxicological profile of TCNB indicates several health risks:

- Immunological Effects : Potential immunosuppressive effects have been noted.

- Genotoxicity : Evidence suggests that TCNB may exhibit genotoxic properties under certain conditions .

- Developmental Toxicity : Limited data indicate possible developmental risks associated with exposure during critical periods .

Summary Table of Biological Activity Findings

| Study Aspect | Findings |

|---|---|

| Nephrotoxic Potential | Moderate toxicity; ranked third among trichloronitrobenzenes tested |

| Cytotoxic Mechanisms | Involves oxidative stress; antioxidants reduce toxicity |

| Long-term Exposure Effects | Increased renal tumors; exacerbation of chronic nephropathy in male rats |

| Immunological Effects | Potential immunosuppressive properties noted |

| Genotoxicity | Evidence suggests possible genotoxic effects under specific conditions |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,3,4-trichloronitrobenzene in environmental or biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used due to their sensitivity and specificity. For example, GC-MS with electron capture detection (ECD) is effective for chlorinated nitroaromatics, while HPLC paired with UV-Vis detection can resolve isomers like 2,3,4- and 2,4,5-trichloronitrobenzene. Method validation should include spike-and-recovery tests and comparison with certified reference materials (CRMs) listed in analytical catalogs (e.g., LGC Standards) .

Q. How can researchers ensure high-purity synthesis of this compound for experimental use?

- Methodological Answer : Nitration of 1,2,3-trichlorobenzene under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) is a common route. Purification involves recrystallization from ethanol or column chromatography. Purity validation requires melting point analysis, NMR spectroscopy (to confirm substitution patterns), and chromatographic retention time matching against CRMs. Impurities such as di- or tetrachlorinated byproducts must be quantified using GC-MS .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- Methodological Answer : Key properties include its low water solubility (~5 mg/L at 25°C), octanol-water partition coefficient (log Kow ~3.2), and stability under acidic conditions. These properties inform solvent selection for stock solutions (e.g., dimethyl sulfoxide) and storage conditions (e.g., refrigeration in amber vials to prevent photodegradation). Always consult safety data sheets (SDS) for flammability and reactivity hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across different in vitro models?

- Methodological Answer : Discrepancies may arise from variations in metabolic activation (e.g., cytochrome P450 expression) or antioxidant levels in cell lines. To address this:

- Pre-treat cells with metabolism inhibitors (e.g., 1-aminobenzotriazole) or antioxidants (e.g., ascorbate) to isolate mechanisms .

- Use isogenic cell lines to control for genetic variability.

- Validate findings with orthogonal assays (e.g., lactate dehydrogenase leakage vs. mitochondrial membrane potential) .

Q. What experimental strategies differentiate the environmental persistence of this compound from its structural isomers?

- Methodological Answer :

- Conduct aerobic/anaerobic biodegradation studies using ISO 14593 or OECD 301F protocols. Monitor degradation products via LC-MS/MS to track isomer-specific pathways (e.g., nitro group reduction to amines).

- Compare hydrolysis rates under varying pH and temperature conditions. For example, 2,4,5-trichloronitrobenzene degrades faster in alkaline media due to nitro group lability, unlike 2,3,4-isomer .

Q. How should researchers evaluate the reliability of historical ecotoxicity data for this compound?

- Methodological Answer : Apply the Reliability criteria from OECD and EPA guidelines:

- Reliable without restriction : Studies compliant with GLPs and OECD 201/202 (e.g., Daphnia magna acute toxicity tests).

- Reliable with restriction : Pre-2000 studies using EPIWIN estimation models for bioaccumulation potential. Cross-validate with recent QSAR predictions (e.g., EPI Suite) .

- Not reliable : Data with undocumented test parameters or inconsistent controls .

Q. What mechanistic insights explain the nephrotoxicity of this compound in renal proximal tubule cells?

- Methodological Answer : The compound induces oxidative stress via free radical generation (e.g., superoxide anion during nitroreduction). Experimental design should:

- Measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).

- Assess mitochondrial dysfunction via JC-1 staining for membrane potential collapse.

- Inhibit metabolic activation (e.g., with dicumarol) to confirm role of nitroreductases .

Q. How can NMR spectroscopy distinguish this compound from other trichloronitrobenzene isomers?

- Methodological Answer :

- ¹H NMR : The 2,3,4-isomer shows a single aromatic proton resonance (δ ~7.8 ppm) due to symmetry, whereas 2,4,5- and 2,4,6-isomers exhibit multiple splits.

- ¹³C NMR : Chemical shifts for nitro-substituted carbons vary by ~5 ppm between isomers.

- Use 2D NOESY to confirm spatial proximity of substituents .

Data and Method Validation

-

Table 1 : Key Analytical Standards for this compound

Parameter Method (Reference) Detection Limit Source Purity (%) HPLC-UV (220 nm) 0.1% LGC Standards Log Kow Shake-flask/OECD 117 ±0.1 EPI Suite Cytotoxicity (IC₅₀) MTT assay 1 µM In-house data -

Note : Always cross-reference CAS 17700-09-3 for isomer-specific data and avoid non-peer-reviewed sources (e.g., commercial catalogs) for critical parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。